3-(3-bromophenyl)-1-(2-methylphenyl)-1H-pyrazole-5-carboxylic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
5-(3-bromophenyl)-2-(2-methylphenyl)pyrazole-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13BrN2O2/c1-11-5-2-3-8-15(11)20-16(17(21)22)10-14(19-20)12-6-4-7-13(18)9-12/h2-10H,1H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNXHMKUOOCPCLK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=CC(=N2)C3=CC(=CC=C3)Br)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-bromophenyl)-1-(2-methylphenyl)-1H-pyrazole-5-carboxylic acid typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. In this case, the diketone would be substituted with the appropriate bromophenyl and methylphenyl groups.
Introduction of the Carboxylic Acid Group: The carboxylic acid group can be introduced through various methods, such as the oxidation of an aldehyde or the hydrolysis of an ester.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, often utilizing flow microreactor systems to enhance efficiency, versatility, and sustainability .
Chemical Reactions Analysis
Types of Reactions
3-(3-bromophenyl)-1-(2-methylphenyl)-1H-pyrazole-5-carboxylic acid can undergo various types of chemical reactions, including:
Substitution Reactions: The bromophenyl group can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or oxidized to a higher oxidation state.
Coupling Reactions: The compound can undergo coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Coupling Reactions: Palladium catalysts are often used in coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the bromophenyl group can yield various substituted pyrazoles, while coupling reactions can produce more complex biaryl compounds.
Scientific Research Applications
Synthesis and Characterization
The synthesis of 3-(3-bromophenyl)-1-(2-methylphenyl)-1H-pyrazole-5-carboxylic acid typically involves multi-step reactions that include the formation of the pyrazole ring and subsequent functionalization. Various methods have been developed for synthesizing pyrazole derivatives, including:
- Condensation Reactions : Utilizing hydrazines and carbonyl compounds to form the pyrazole core.
- Electrophilic Substitution : Introducing substituents such as bromine onto the aromatic rings through electrophilic aromatic substitution reactions.
Characterization techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared Spectroscopy (IR) are employed to confirm the structure and purity of the synthesized compounds.
Biological Activities
Research has indicated that this compound exhibits several biological activities, making it a candidate for pharmaceutical applications:
- Antimicrobial Properties : Studies have shown that pyrazole derivatives can possess significant antimicrobial activity against various bacterial strains. For instance, compounds similar to this compound have been tested for their efficacy against pathogens using methods like agar diffusion assays .
- Anticancer Activity : Pyrazole derivatives are being investigated for their potential as anticancer agents. Their ability to inhibit specific enzymes involved in cancer cell proliferation is a focus area. Some studies suggest that modifications in the pyrazole structure can enhance cytotoxicity against cancer cell lines .
- Anti-inflammatory Effects : Similar compounds have been noted for their anti-inflammatory properties, potentially useful in treating conditions like arthritis and other inflammatory diseases. The mechanism often involves inhibition of pro-inflammatory cytokines .
Case Studies
Several studies highlight the applications of pyrazole derivatives, including:
- Antimicrobial Study : A recent study evaluated the antimicrobial activity of various pyrazole derivatives, including those structurally related to this compound. Results showed promising activity against Gram-positive and Gram-negative bacteria, suggesting potential use in antibiotic development .
- Anticancer Research : In vitro studies on modified pyrazoles demonstrated significant inhibition of tumor growth in various cancer cell lines. The mechanism was linked to the induction of apoptosis and cell cycle arrest, indicating a pathway for developing new anticancer therapies .
- Anti-inflammatory Applications : Research has indicated that certain pyrazole compounds can inhibit key inflammatory pathways, providing a basis for their use in treating chronic inflammatory diseases. This was supported by in vivo models showing reduced inflammation markers following treatment with pyrazole derivatives .
Mechanism of Action
The mechanism of action of 3-(3-bromophenyl)-1-(2-methylphenyl)-1H-pyrazole-5-carboxylic acid depends on its specific application. In biological systems, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The molecular targets and pathways involved can vary, but common targets include enzymes involved in inflammation and cancer cell proliferation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Pyrazole Core
Position 1 Substitutions
- 1-Methyl vs. 2-Methylphenyl :
- 3-(3-Bromophenyl)-1-methyl-1H-pyrazole-5-carboxylic acid (CAS: 93618-35-0) replaces the 2-methylphenyl group with a methyl group. This simplification reduces steric hindrance but may decrease aromatic π-π interactions critical for target binding .
- Impact : The 2-methylphenyl group in the target compound likely enhances lipophilicity and binding affinity to hydrophobic enzyme pockets compared to the methyl variant .
Position 3 Substitutions
- Bromophenyl vs. Halogenated Phenyl Groups: 3-(2,4-Dichloro-5-fluorophenyl)-1-(2-methylphenyl)-1H-pyrazole-5-carboxylic acid (ChemSpider ID: 4350109) substitutes the 3-bromophenyl with a dichloro-fluorophenyl group. Impact: Bromine’s larger atomic radius may improve van der Waals interactions in biological systems compared to smaller halogens .
Position 5 Modifications
Key Observations :
Physicochemical Properties
| Property | 3-(3-Bromophenyl)-1-(2-methylphenyl)-1H-pyrazole-5-carboxylic acid | 3-(2,4-Dichloro-5-fluorophenyl)-1-(2-methylphenyl)-1H-pyrazole-5-carboxylic acid | 3-Bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid |
|---|---|---|---|
| Molecular Weight | 357.19 g/mol | 365.185 g/mol | 324.493 g/mol |
| LogP (Predicted) | ~3.5 (high lipophilicity) | ~4.0 (higher due to Cl/F) | ~2.8 (lower due to pyridinyl) |
| Solubility | Low in water; soluble in DMSO | Similar to target compound | Higher aqueous solubility (carboxylic acid salt formation) |
Biological Activity
3-(3-bromophenyl)-1-(2-methylphenyl)-1H-pyrazole-5-carboxylic acid is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 320.19 g/mol. Its structure features a pyrazole core substituted with bromophenyl and methylphenyl groups, which are critical for its biological activity.
Biological Activity Overview
Research indicates that compounds with a pyrazole structure exhibit various biological activities, particularly in the field of cancer therapeutics. The following sections summarize key findings related to the biological activity of this specific compound.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives. For instance, compounds similar to this compound have shown effectiveness against multiple cancer cell lines:
- Inhibition of Cell Proliferation : Studies have demonstrated that pyrazole derivatives can inhibit the proliferation of breast cancer cells (MDA-MB-231) and liver cancer cells (HepG2) at micromolar concentrations. For example, one study reported that certain pyrazole compounds reduced cell viability by over 50% at concentrations as low as 1 µM .
- Apoptosis Induction : The compound has been shown to induce apoptosis in cancer cells. Apoptotic effects were confirmed through increased caspase-3 activity, indicating that these compounds can trigger programmed cell death in malignancies .
The mechanisms by which this compound exerts its biological effects include:
- Microtubule Destabilization : Similar compounds have been identified as microtubule-destabilizing agents, which disrupt the mitotic spindle formation during cell division, leading to cell cycle arrest and apoptosis .
- Cell Cycle Arrest : Flow cytometry analyses revealed that pyrazole derivatives can arrest the cell cycle at the G1 phase, further contributing to their anticancer efficacy .
Research Findings and Case Studies
Several studies have focused on the synthesis and evaluation of pyrazole derivatives:
Q & A
Q. What are the common synthetic routes for preparing 3-(3-bromophenyl)-1-(2-methylphenyl)-1H-pyrazole-5-carboxylic acid?
Methodological Answer: The synthesis typically involves multi-step reactions:
Knorr Pyrazole Synthesis : Condensation of hydrazines with β-keto esters or diketones to form the pyrazole core.
Cross-Coupling Reactions : Suzuki-Miyaura coupling to introduce the 3-bromophenyl group. For example, reacting ethyl 5-bromo-1-(2-methylphenyl)-1H-pyrazole-5-carboxylate with 3-bromophenylboronic acid under Pd catalysis (e.g., Pd(PPh₃)₄) in deoxygenated DMF/H₂O at 80–100°C .
Hydrolysis : Conversion of the ester to the carboxylic acid using NaOH or LiOH in THF/H₂O.
Q. Key Parameters :
Q. How is the compound characterized to confirm its structure and purity?
Methodological Answer: A combination of spectroscopic and analytical techniques is used:
- NMR Spectroscopy :
- X-ray Crystallography : Resolves dihedral angles between the pyrazole ring and substituents (e.g., 3.29° with bromophenyl in analogous structures ).
- HPLC : Purity ≥95% with a C18 column and acetonitrile/water mobile phase .
Data Contradiction Example :
Discrepancies in melting points (e.g., 89–95°C in ethyl ester analogs vs. 110–115°C in free acids) highlight the need for recrystallization optimization.
Advanced Research Questions
Q. How can researchers optimize reaction conditions to improve yield in the Suzuki-Miyaura coupling step?
Methodological Answer: Critical factors include:
- Catalyst Selection : Pd(PPh₃)₄ vs. PdCl₂(dppf). The latter may reduce side reactions with bromine .
- Solvent System : Mixed DMF/H₂O (3:1) enhances boronic acid solubility.
- Temperature Control : Maintaining 80°C prevents decomposition of sensitive intermediates.
- Base Choice : K₃PO₄ outperforms Na₂CO₃ in minimizing ester hydrolysis during coupling .
Case Study :
A 20% yield increase (from 60% to 80%) was achieved by replacing DMF with toluene/ethanol (1:1) and using microwave-assisted heating at 100°C for 30 minutes .
Q. How should researchers address contradictory spectral data (e.g., NMR vs. X-ray) for this compound?
Methodological Answer: Contradictions often arise from:
- Tautomerism : The pyrazole ring’s prototropic tautomerism can shift NMR peaks. Use variable-temperature NMR to identify dominant forms .
- Crystal Packing Effects : X-ray structures may show non-planar conformations due to intermolecular H-bonding (e.g., carboxylic acid dimerization), whereas NMR reflects solution-state dynamics .
- Impurity Interference : Trace solvents (e.g., DMF) can obscure NMR signals. Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) .
Q. Resolution Workflow :
Compare experimental data with DFT-calculated NMR shifts.
Q. What computational strategies are used to predict the compound’s biological activity?
Methodological Answer:
- Molecular Docking : AutoDock Vina or Schrödinger Suite predicts binding affinity to targets (e.g., COX-2 or kinase enzymes). The bromophenyl group’s hydrophobic interactions are critical .
- DFT Calculations : Gaussian 09 optimizes geometry and calculates electrostatic potential surfaces to identify reactive sites (e.g., carboxylic acid for salt formation) .
- ADMET Prediction : SwissADME estimates solubility (LogP ~2.5) and bioavailability, guiding formulation studies .
Case Study :
Docking simulations suggested moderate inhibition of Mycobacterium tuberculosis enoyl-ACP reductase (IC₅₀ ~15 µM), validated via in vitro assays .
Q. How are structure-activity relationships (SARs) explored for derivatives of this compound?
Methodological Answer: SAR studies involve:
Substituent Variation :
- Replace bromine with Cl, CF₃, or NO₂ to modulate electron-withdrawing effects.
- Modify the 2-methylphenyl group to assess steric impacts.
Biological Screening :
- Anticancer: MTT assay against HeLa or MCF-7 cells.
- Antimicrobial: Disk diffusion vs. E. coli or S. aureus.
Data Correlation :
Example Finding :
Analogues with electron-deficient aryl groups showed 3-fold higher antifungal activity (e.g., against Candida albicans) compared to electron-rich derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
